molecular formula C11H16FN3S B5816064 N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea

N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea

Cat. No. B5816064
M. Wt: 241.33 g/mol
InChI Key: RVGUVZIMNZBGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea, also known as DMAPT, is a small molecule that has been found to have potential applications in various scientific research fields. It is a thiourea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea acts as an inhibitor of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation, cancer, and apoptosis. N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea inhibits the activity of NF-κB by binding to the p65 subunit of NF-κB and preventing its translocation to the nucleus. This results in the downregulation of NF-κB target genes, which leads to the inhibition of inflammation, cancer cell growth, and induction of apoptosis.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of NF-κB, which leads to the downregulation of various genes involved in inflammation, cancer, and apoptosis. N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea has been found to protect neurons from oxidative stress and prevent neurodegeneration.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach the target site. It has been found to exhibit low toxicity and high bioavailability. N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea has also been found to be stable under various conditions, including in vitro and in vivo. However, there are also some limitations to the use of N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea in lab experiments. It has been found to exhibit poor solubility in water, which can limit its use in some experiments. In addition, the mechanism of action of N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea is not fully understood, which can limit its use in some studies.

Future Directions

There are several future directions for the study of N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea. It can be studied further for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. The mechanism of action of N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea can be further elucidated to understand its effects on various cellular processes. N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea can also be modified to improve its solubility and bioavailability, which can increase its potential applications in lab experiments. In addition, the development of N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea-based drugs can be explored for the treatment of various diseases.

Synthesis Methods

N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea can be synthesized using various methods, including the reaction of 4-fluoroaniline with N,N-dimethylethylenediamine followed by the reaction with thiophosgene. Another method involves the reaction of 4-fluoroaniline with N,N-dimethylethylenediamine followed by the reaction with ammonium thiocyanate. The product obtained from both methods is N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea, which is a white crystalline solid.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea can inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea has been found to protect neurons from oxidative stress and prevent neurodegeneration.

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3S/c1-15(2)8-7-13-11(16)14-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGUVZIMNZBGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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